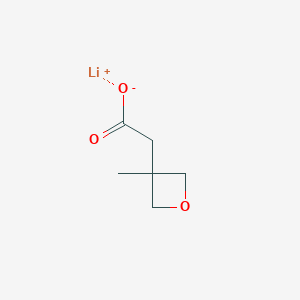
Lithium 2-(3-methyloxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(3-methyloxetan-3-yl)acetate is an organometallic compound with the molecular formula C₆H₉LiO₃ and a molecular weight of 136.08 g/mol . This compound is characterized by the presence of a lithium cation and a 2-(3-methyloxetan-3-yl)acetate anion. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-methyloxetan-3-yl)acetate typically involves the reaction of 2-(3-methyloxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(3-methyloxetan-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol or other reduction products.
Substitution: The lithium cation can be substituted with other cations, such as sodium or potassium, to form similar compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols. Substitution reactions may produce a variety of organometallic compounds .
Scientific Research Applications
Lithium 2-(3-methyloxetan-3-yl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lithium 2-(3-methyloxetan-3-yl)acetate involves its interaction with various molecular targets and pathways. The lithium cation can interact with enzymes and proteins, potentially affecting their activity and function. The 2-(3-methyloxetan-3-yl)acetate anion can participate in various chemical reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Lithium 2-(3-methyloxetan-3-yl)acetate include:
- Lithium 2,3,6-trichlorobenzenesulfinate
- Lithium triisopropoxy (6-methylpyridin-2-yl)borate
- Lithium 2-(quinolin-2-yl)acetate
Uniqueness
This compound is unique due to the presence of the 3-methyloxetane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other lithium organometallic compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
lithium;2-(3-methyloxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Li/c1-6(2-5(7)8)3-9-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSASHCZASQRNY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(COC1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2637644.png)
![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)
![5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2637648.png)

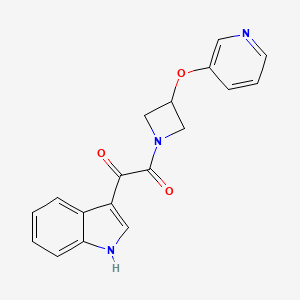
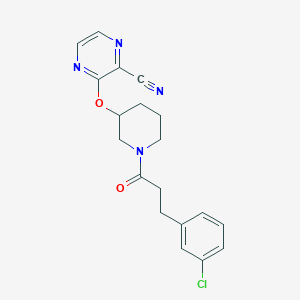
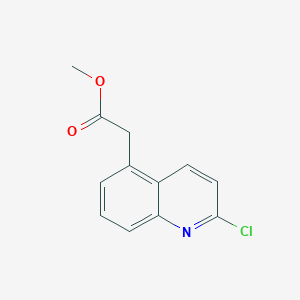

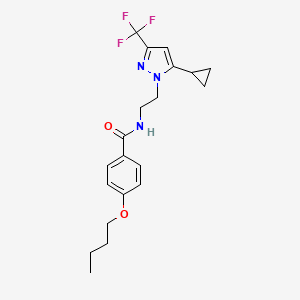


![N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2637661.png)
![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

